REACTION_CXSMILES
|
[H-].[Na+].Cl.[NH:4]1[CH:8]=[C:7]([CH:9]=[CH:10][C:11]([O:13][CH3:14])=[O:12])[N:6]=[CH:5]1.[CH3:15]I>CCOC(C)=O.O>[CH3:15][N:4]1[CH:8]=[C:7]([CH:9]=[CH:10][C:11]([O:13][CH3:14])=[O:12])[N:6]=[CH:5]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
Cl.N1C=NC(=C1)C=CC(=O)OC
|
Name
|
|
Quantity
|
0.79 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 hr the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The hexanes was decanted
|
Type
|
ADDITION
|
Details
|
DMF (50 mL) was added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc and CH2Cl2
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (5% CH3OH/CHCl3 saturated with NH3)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |